1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-4-20-25-23(30-26-20)18-7-8-21(24-14-18)31-15-22(29)28-11-9-27(10-12-28)19-13-16(2)5-6-17(19)3/h5-8,13-14H,4,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUJNSHYEABVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2,5-dimethylphenyl group through nucleophilic substitution reactions.
Oxadiazole Ring Formation: The oxadiazole ring is synthesized separately, often through cyclization reactions involving hydrazides and nitriles.
Coupling Reactions: The piperazine intermediate is then coupled with the oxadiazole and pyridine rings using thiolation reactions, where sulfur-containing reagents facilitate the formation of thioether bonds.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the thioether linkage.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperatures and pressures.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and ability to interact with various biological targets.
Pharmacology: Studied for its effects on neurotransmitter systems, potentially useful in treating neurological disorders.
Chemical Biology: Used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Chemistry:
Wirkmechanismus
The mechanism of action of 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, such as serotonin or dopamine receptors.
Pathways Involved: It could modulate signaling pathways related to mood regulation, cognition, or neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
Piperazine/Ethanone Derivatives
- Sulfonylphenylpiperazin-1-yl Ethanones (): Compounds such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) share the ethanone-piperazine backbone but replace the dimethylphenyl group with sulfonylphenyl substituents. The sulfonyl group enhances electrophilicity and may influence solubility compared to the dimethylphenyl group in the target compound .
- Tetrazole-Piperidinyl Ethanones (): Derivatives like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) feature a piperidine ring instead of piperazine and a tetrazole moiety instead of oxadiazole. Piperidine’s reduced basicity compared to piperazine could alter receptor binding kinetics, while tetrazoles (more polar than oxadiazoles) may impact bioavailability .
Heterocyclic Variations
- Thioxo-oxadiazole Derivatives (): Compounds such as 1-(6-imino-4-methyl-1-phenyl-5-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,6-dihydro-pyridazin-3-yl)ethanone (10a–b) incorporate a thioxo-oxadiazole group.
- Thiazolo-Triazole Derivatives (): The compound 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone (MW: 427.6 g/mol) shares the piperazine-ethanone framework but replaces the pyridine-oxadiazole moiety with a thiazolo-triazole system. This substitution introduces additional hydrogen-bonding sites, which may enhance target affinity .
Physicochemical and Pharmacological Insights
Molecular Weight and Solubility
| Compound Type | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₁H₂₅N₅O₂S | ~435.5 | 2,5-Dimethylphenyl, ethyl-oxadiazole |
| Sulfonylphenylpiperazin-1-yl | Varies | ~450–500 | Phenylsulfonyl, tetrazole |
| Thiazolo-Triazole Derivative | C₂₂H₂₉N₅O₂S | 427.6 | Thiazolo-triazole, isopropyl |
- The target compound’s molecular weight (~435.5 g/mol) aligns with analogs in the 400–500 g/mol range, suggesting moderate solubility. The ethyl-oxadiazole group may enhance lipophilicity compared to sulfonyl or thioxo substituents .
Antiproliferative Activity ():
Piperazine-ethanone derivatives with sulfonylphenyl groups (e.g., 7a–x) exhibit preliminary antiproliferative activity, hinting at a structure-activity relationship (SAR) where electron-withdrawing groups enhance cytotoxicity. The target compound’s dimethylphenyl group, being electron-donating, may reduce potency compared to sulfonyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
